molecular formula C13H11BrN2OS B14805588 N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide

N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide

Cat. No.: B14805588
M. Wt: 323.21 g/mol
InChI Key: BBVSUNFUJLZGKJ-OVCLIPMQSA-N
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Description

N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thienyl group substituted with a bromine atom and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 2-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and benzohydrazide moieties.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-bromo-2-thienyl)methylene]-4-methoxybenzohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-4-chlorobenzohydrazide

Uniqueness

N’-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide is unique due to the specific substitution pattern on the thienyl and benzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C13H11BrN2OS/c1-9-4-2-3-5-11(9)13(17)16-15-8-10-6-7-12(14)18-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

BBVSUNFUJLZGKJ-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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